

Investigational Drug NMD670 for Charcot-Marie-Tooth Disease: A Technical Guide

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Compound of Interest

Compound Name: NMD670

Cat. No.: B12380587

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Introduction

Charcot-Marie-Tooth (CMT) disease, a group of hereditary sensory and motor neuropathies, is characterized by progressive muscle weakness and atrophy, sensory loss, and skeletal deformities. With no currently approved disease-modifying therapies, the focus of drug development has turned to novel mechanisms to alleviate symptoms and improve function. **NMD670**, an investigational small molecule developed by NMD Pharma, represents a promising therapeutic approach for patients with CMT. This technical guide provides an in-depth overview of **NMD670**, including its mechanism of action, preclinical data, and ongoing clinical development for the treatment of CMT.

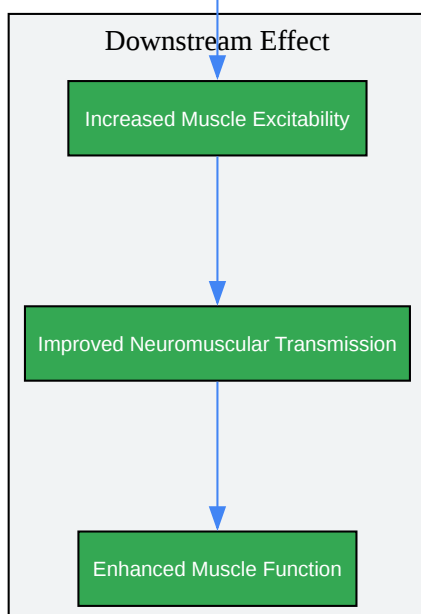
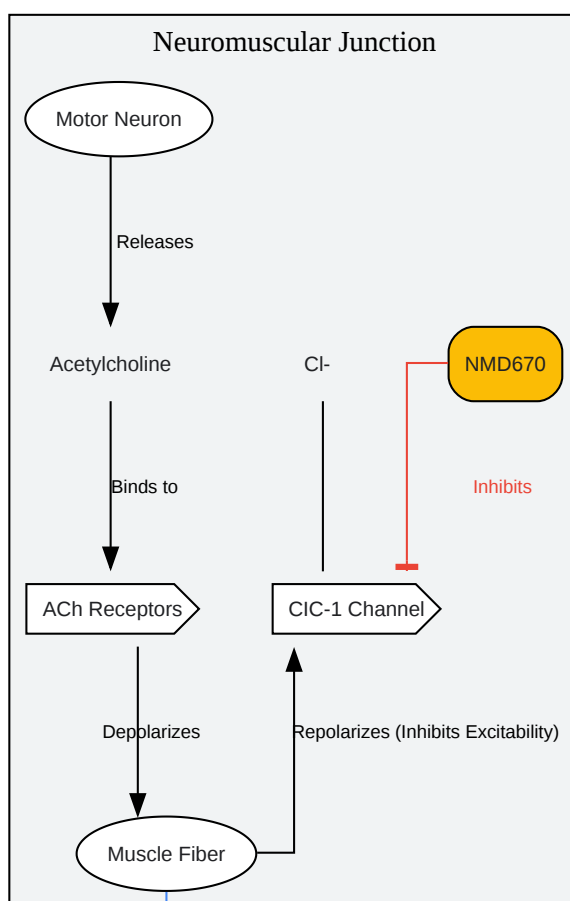
Mechanism of Action: Targeting the CIC-1 Chloride Ion Channel

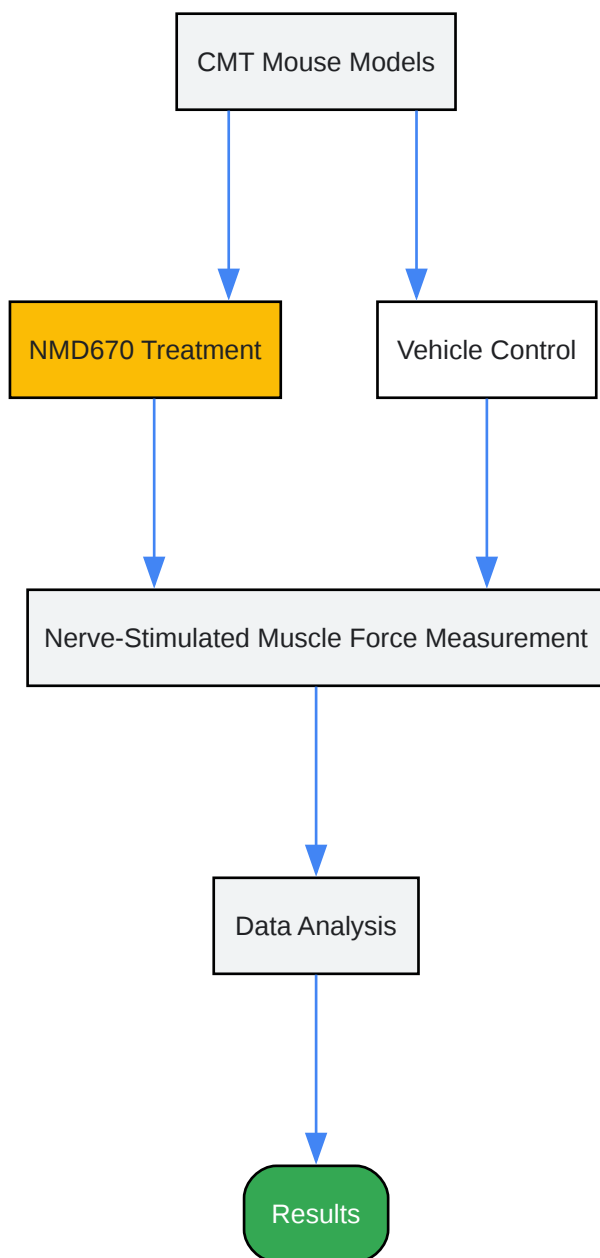
NMD670 is a first-in-class, orally administered small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (CIC-1).^{[1][2][3]} The CIC-1 channel plays a crucial role in regulating the excitability of skeletal muscle fibers. By conducting chloride ions into the muscle cell, CIC-1 helps to repolarize the cell membrane after a muscle action potential, thereby dampening muscle excitability.

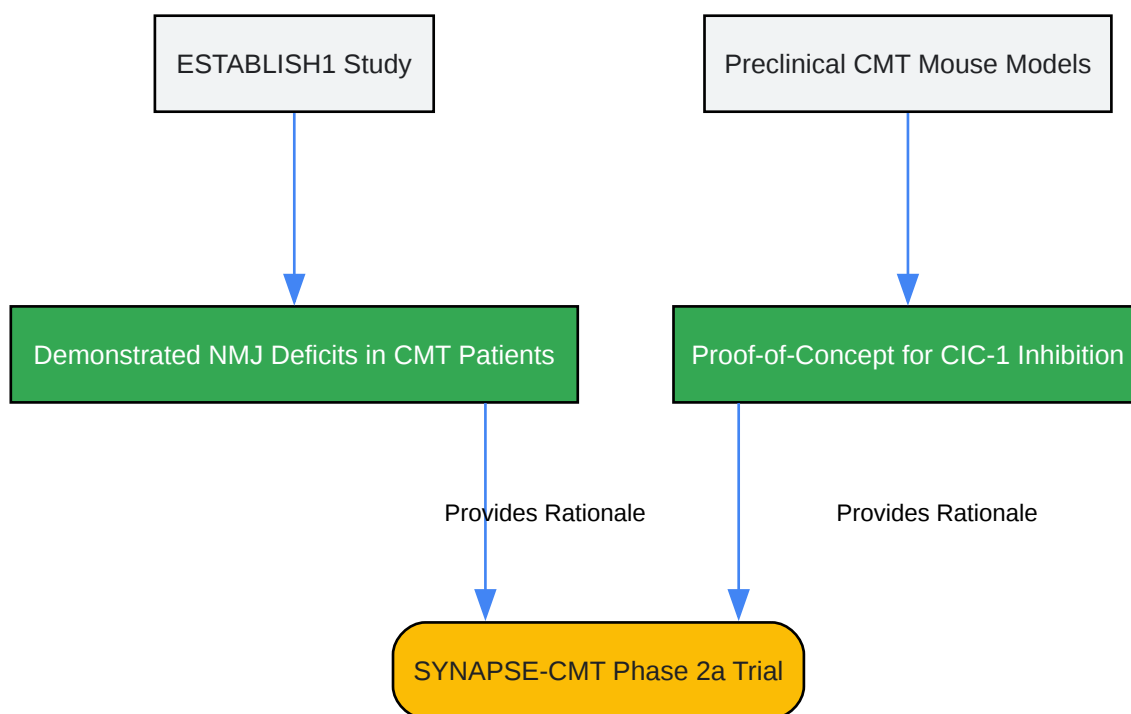
In neuromuscular disorders like CMT, the transmission of signals across the neuromuscular junction (NMJ)—the synapse between a motor neuron and a muscle fiber—is often impaired.^{[1][4][5]} This can be due to the degeneration of axons or the formation of new, less efficient

neuromuscular junctions.[1] NMD Pharma has demonstrated that inhibiting CIC-1 with **NMD670** can amplify the muscle's responsiveness to weak nerve signals, thereby improving neuromuscular transmission and restoring skeletal muscle function.[1][2] This novel therapeutic strategy has shown compelling preclinical efficacy in animal models of various neuromuscular disorders, including CMT.[3][6][7]

The proposed mechanism of action for **NMD670** in CMT is visualized in the following signaling pathway diagram.







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